2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a core isoindole-1,3-dione scaffold substituted with a 4-bromophenylthioethyl group. The phthalimide moiety is a well-established pharmacophore in medicinal chemistry, known for its role in modulating biological activity, such as antiamnesic effects observed in related compounds . The sulfanyl (thioether) linkage may contribute to redox-modulating behavior or improve solubility compared to oxygen-based analogs.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAANLYSLQXINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-bromothiophenol with an appropriate isoindole precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include base catalysts and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Data Table
Biological Activity
The compound 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 338955-66-1) is a member of the isoindole family, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.25 g/mol. The structure features a bromophenyl group attached to a sulfanyl ethyl moiety and an isoindole dione core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNOS |
| Molecular Weight | 336.25 g/mol |
| CAS Number | 338955-66-1 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophenol with appropriate alkylating agents to form the sulfanyl derivative, followed by cyclization to form the isoindole structure. Detailed synthetic pathways can be found in studies focusing on related compounds .
Anticancer Properties
Recent studies suggest that isoindole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Toxicological Profile
Despite its promising biological activities, the compound has been classified under several hazard categories. It is deemed harmful if swallowed or inhaled and can cause skin irritation. These safety profiles necessitate careful handling in laboratory settings .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of isoindole compounds could inhibit the growth of breast cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the modulation of apoptotic pathways .
- Antimicrobial Testing : In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and E. coli, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione, and what methodological considerations are critical for reproducibility?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Thioether formation : Reacting 4-bromobenzenethiol with a bromoethyl isoindole-dione precursor under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
- Critical parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for thiol:alkyl halide), and catalyst selection (e.g., K₂CO₃ for deprotonation).
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ ~7.3–7.5 ppm; isoindole-dione carbonyls at δ ~170 ppm) .
- FT-IR : Validate thioether (C–S stretch at ~650 cm⁻¹) and carbonyl groups (C=O at ~1770 cm⁻¹).
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., S–C bond ~1.81 Å; isoindole-dione planarity) .
Q. What experimental design principles ensure robust physicochemical property evaluation (e.g., solubility, stability)?
- Methodological Answer : Adopt split-plot designs (as in agricultural chemistry studies) to isolate variables :
- Solubility : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy at controlled pH/temperature.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Replicates : Use ≥4 replicates per condition to account for batch variability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Triangulation : Cross-validate NMR, X-ray, and computational (DFT) data.
- Error analysis : Calculate confidence intervals for bond angles/lengths (X-ray) vs. computational predictions.
- Example : Discrepancies in isoindole-dione ring puckering resolved via DFT-optimized geometries .
Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow INCHEMBIOL project protocols :
- Environmental partitioning : Measure log (octanol-water) and soil adsorption coefficients (K).
- Biotic degradation : Aerobic/anaerobic microbial assays (OECD 301B/311 guidelines).
- Ecotoxicology :
- Daphnia magna acute toxicity (48h EC₅₀).
- Algal growth inhibition (72h IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
